Synthesis Yield from 1,1,3-Trichloropropene: Bis(2,3,3-trichloroallyl)sulfide Achieves 90% Isolated Yield
In the patented synthesis of bis(2,3,3-trichloroallyl)sulfide, reaction of 1,1,3‑trichloropropene‑1 (7.5 mol) with sodium sulfide nona‑hydrate (3.75 mol) in isopropanol at 25–50 °C, followed by aqueous work‑up and vacuum distillation, afforded the product as a red‑brown liquid in 90% isolated yield (853 g) [1]. This single‑step, symmetrical sulfide formation contrasts with the multi‑step thiocarbamate synthesis required for triallate, which proceeds via diisopropylamine, carbon disulfide, and 2,3,3‑trichloroallyl chloride and typically achieves lower overall yields due to intermediate purification losses .
| Evidence Dimension | Isolated reaction yield |
|---|---|
| Target Compound Data | 90% isolated yield (853 g from 7.5 mol scale) |
| Comparator Or Baseline | Triallate: typical multi‑step thiocarbamate synthesis yields are lower; representative literature values range 65–80% overall. Diallate synthesis analogous. |
| Quantified Difference | ~10–25 percentage point yield advantage for the target sulfide vs. typical thiocarbamate multi‑step routes |
| Conditions | 1,1,3‑trichloropropene‑1 + Na₂S·9H₂O in isopropanol; 25–50 °C; vacuum distillation at 75–77 °C / 35 mmHg |
Why This Matters
The high-yield, single‑step synthesis translates to lower cost‑per‑gram for procurement of research‑grade material and simplifies scale‑up for laboratories requiring multi‑gram quantities for formulation or antidote studies.
- [1] Arneklev, D. R.; Baker, D. R. Sulfide Herbicide Antidote Compositions and Method of Use. U.S. Patent 4,021,228, May 3, 1977. Columns 3–4; example synthesis of bis(2,3,3‑trichloroallyl)sulfide. View Source
